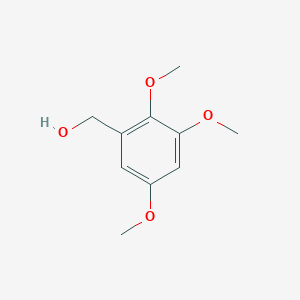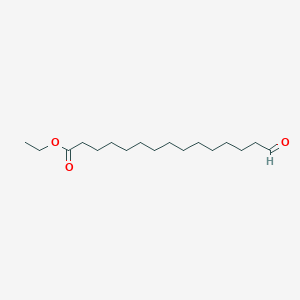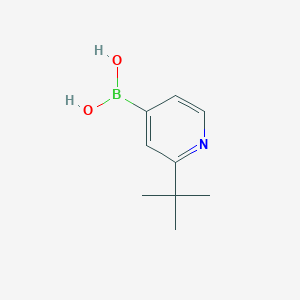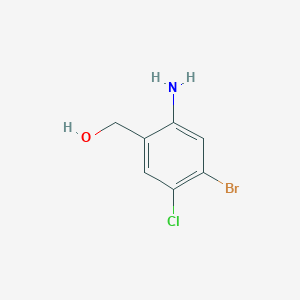
(2,3,5-Trimethoxyphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3,5-Trimethoxyphenyl)methanol is an organic compound characterized by a phenyl ring substituted with three methoxy groups at the 2, 3, and 5 positions, and a methanol group at the benzylic position
准备方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (2,3,5-Trimethoxyphenyl)methanol involves the reduction of (2,3,5-Trimethoxyphenyl)benzaldehyde. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) in methanol. The reaction typically proceeds under mild conditions, with the aldehyde being reduced to the corresponding alcohol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable methods, such as catalytic hydrogenation. This process uses hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C), to reduce the aldehyde to the alcohol. This method is advantageous due to its efficiency and scalability .
化学反应分析
Types of Reactions: (2,3,5-Trimethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form (2,3,5-Trimethoxyphenyl)benzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to (2,3,5-Trimethoxyphenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as sodium ethoxide in ethanol.
Major Products:
Oxidation: (2,3,5-Trimethoxyphenyl)benzaldehyde.
Reduction: (2,3,5-Trimethoxyphenyl)methane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
科学研究应用
(2,3,5-Trimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用机制
The biological activity of (2,3,5-Trimethoxyphenyl)methanol is primarily attributed to its ability to interact with various molecular targets. For instance, it can inhibit enzymes such as tubulin, which is crucial for cell division. The compound binds to the colchicine binding site on tubulin, preventing its polymerization and thus inhibiting mitosis. Additionally, it can modulate signaling pathways by interacting with proteins like heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), leading to apoptosis in cancer cells .
相似化合物的比较
(3,4,5-Trimethoxyphenyl)methanol: Similar structure but different substitution pattern, leading to varied biological activity.
(2,4,6-Trimethoxyphenyl)methanol: Another isomer with distinct reactivity and applications.
(3,4,5-Trimethoxyphenyl)benzaldehyde: The aldehyde counterpart, used in different synthetic applications
Uniqueness: (2,3,5-Trimethoxyphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and synthetic organic chemistry .
属性
分子式 |
C10H14O4 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC 名称 |
(2,3,5-trimethoxyphenyl)methanol |
InChI |
InChI=1S/C10H14O4/c1-12-8-4-7(6-11)10(14-3)9(5-8)13-2/h4-5,11H,6H2,1-3H3 |
InChI 键 |
FMHOXQHQHVVWPN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)OC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile](/img/structure/B12962616.png)
![5-Nitrobenzo[d]isoxazol-7-ol](/img/structure/B12962619.png)


![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylic acid](/img/structure/B12962626.png)
![(1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B12962632.png)





![(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid](/img/structure/B12962667.png)


